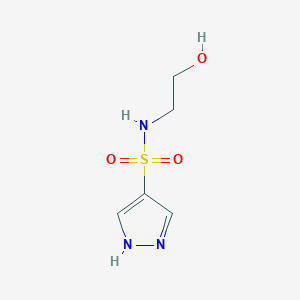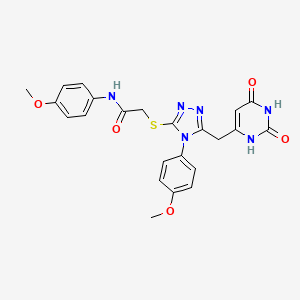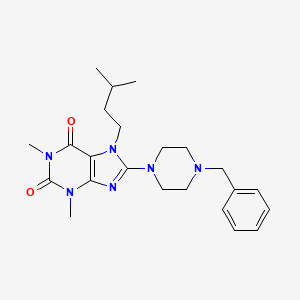
N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide, also known as HEPES, is a buffering agent commonly used in biochemical and physiological experiments. It is a zwitterionic compound with a pKa of 7.5, making it an effective buffer in the physiological pH range of 7.2-8.5. HEPES is widely used in cell culture, protein purification, and enzymatic assays due to its ability to maintain a stable pH.
Wirkmechanismus
Target of Action
Pyrazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Pharmacokinetics
Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0-8 h collection interval) .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide as a buffering agent is its ability to maintain a stable pH in the physiological range. It is also compatible with a wide range of biological systems, making it a versatile compound for use in cell culture and enzymatic assays. However, this compound has some limitations, such as its cost and the fact that it cannot be used in experiments that require a pH outside of the physiological range.
Zukünftige Richtungen
There are several future directions for research involving N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide. One area of interest is the development of new buffering agents that are more effective than this compound in certain experimental conditions. Another area of research is the investigation of the effects of this compound on cellular metabolism and signaling pathways. Additionally, there is potential for the use of this compound in drug delivery systems, as it can chelate metal ions and potentially enhance the efficacy of certain drugs.
Synthesemethoden
N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide can be synthesized using various methods, but the most common one involves the reaction between 4-methylpyrazole and chloroacetic acid, followed by the addition of sodium hydroxide to form the final product. The reaction mechanism involves the formation of an intermediate, which is then hydrolyzed to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide is widely used in scientific research as a buffering agent due to its ability to maintain a stable pH in the physiological range. It is commonly used in cell culture experiments to maintain the pH of the media, as well as in protein purification and enzymatic assays. This compound has also been used in various biochemical and physiological experiments, such as studying the effects of pH on enzyme activity and investigating the mechanism of action of various drugs.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3S/c9-2-1-8-12(10,11)5-3-6-7-4-5/h3-4,8-9H,1-2H2,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCBSBQOXDRJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol](/img/structure/B2395898.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2395899.png)


![Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2395903.png)

![5-(4-(dimethylamino)phenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2395905.png)
![(2,6-dimethoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395907.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid](/img/structure/B2395909.png)
![Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2395910.png)

![1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one)](/img/structure/B2395917.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2395921.png)